Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate
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Overview
Description
Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate is a chemical compound with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol . It is characterized by the presence of a fluorine atom, a hydroxypyridinyl group, and a benzoate ester. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate typically involves the esterification of 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyridinyl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties .
Comparison with Similar Compounds
Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents on the pyridinyl or benzoate moieties.
Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Methyl 4-fluoro-3-(3-methoxypyridin-2-yl)benzoate: Contains a methoxy group instead of a hydroxyl group, influencing its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-4-5-10(14)9(7-8)12-11(16)3-2-6-15-12/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXINYUCKFWMINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683079 |
Source
|
Record name | Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-95-6 |
Source
|
Record name | Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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